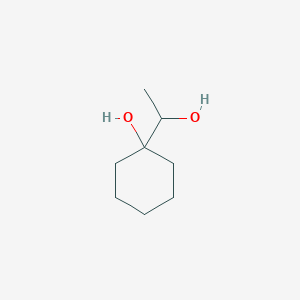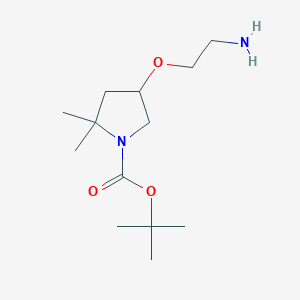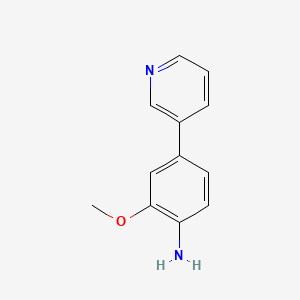
(3-Aminopyridazin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopyridazin-4-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyridazin-4-yl)methanol typically involves the reduction of a corresponding nitro compound or the direct amination of a pyridazinone derivative. One common method involves the reduction of 3-nitropyridazine using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amino groups under mild conditions. The process is scalable and can be optimized for high yield and purity .
化学反応の分析
Types of Reactions
(3-Aminopyridazin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
Oxidation: Pyridazine-4-carboxylic acid.
Reduction: (3-Aminopyridazin-4-yl)methane.
Substitution: N-alkylated or N-acylated derivatives of this compound.
科学的研究の応用
Chemistry
In chemistry, (3-Aminopyridazin-4-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants .
作用機序
The mechanism of action of (3-Aminopyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the hydroxyl and amino groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the hydroxyl group.
4-Aminopyridine: A compound with an amino group at the 4-position of the pyridine ring.
Uniqueness
(3-Aminopyridazin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyridazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogues. Its ability to form stable complexes and its potential biological activity make it a valuable compound in various fields of research .
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
(3-aminopyridazin-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O/c6-5-4(3-9)1-2-7-8-5/h1-2,9H,3H2,(H2,6,8) |
InChIキー |
RYJFBTKCUFOQDG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC(=C1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)

![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)










